N'-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}benzenecarbohydrazide
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Overview
Description
N’-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}benzenecarbohydrazide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}benzenecarbohydrazide typically involves the condensation of 3-oxo-2-benzofuran-1(3H)-carbaldehyde with benzenecarbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}benzenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}benzenecarbohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential anti-tumor and antibacterial activities.
Medicine: Explored as a candidate for drug development due to its biological activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}benzenecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. This can lead to the inhibition of tumor growth, bacterial proliferation, and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
Benzothiophene: Similar in structure but contains a sulfur atom instead of oxygen.
Indole: Contains a nitrogen atom in the ring structure, offering different biological activities.
Uniqueness
N’-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}benzenecarbohydrazide is unique due to its specific combination of the benzofuran ring and carbohydrazide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(E)-(3-hydroxy-2-benzofuran-1-yl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-15(11-6-2-1-3-7-11)18-17-10-14-12-8-4-5-9-13(12)16(20)21-14/h1-10,20H,(H,18,19)/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGGYXZJQJVJSK-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=C3C=CC=CC3=C(O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=C3C=CC=CC3=C(O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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